molecular formula C15H27NO6 B610193 普瑞巴林阿伦卡比 CAS No. 1174748-30-1

普瑞巴林阿伦卡比

货号 B610193
CAS 编号: 1174748-30-1
分子量: 317.382
InChI 键: YDHZNJWFIYERIF-NEPJUHHUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pregabalin Arenacarbil is a prodrug of Pregabalin . Pregabalin, sold under the brand name Lyrica among others, is an anticonvulsant, analgesic, and anxiolytic amino acid medication used to treat epilepsy, neuropathic pain, fibromyalgia, restless leg syndrome, opioid withdrawal, and generalized anxiety disorder (GAD) .


Synthesis Analysis

The synthesis of Pregabalin Arenacarbil involves enzymatic kinetic resolution of acyloxyalkyl thiocarbonates used for the synthesis of acyloxyalkyl carbamates . More detailed information about the synthesis process can be found in the referenced papers .


Molecular Structure Analysis

The molecular formula of Pregabalin Arenacarbil is C15H27NO6 . It has a molecular weight of 317.38 .


Chemical Reactions Analysis

Pregabalin Arenacarbil is a proagent of Pregabalin . It reacts with 1,2-naphthoquinone-4-sulphonate sodium (NQS), yielding an orange colored product . More detailed information about the chemical reactions can be found in the referenced papers .


Physical And Chemical Properties Analysis

Pregabalin Arenacarbil has two pKa values, 4.2 for the carboxyl group and 10.6 for the amine . It exists as a zwitterion at environmental pH’s .

科学研究应用

神经保护作用

  • 普瑞巴林已被证明可以在糖尿病大鼠中提供视网膜神经保护,表明其在糖尿病视网膜病变中具有潜在的应用价值。它减轻了 1 型糖尿病视网膜神经炎症、凋亡和氧化应激,表明其可能在临床研究后用于视网膜病变治疗 (Ali 等人,2019)

镇痛和抗癫痫作用

  • 普瑞巴林已被发现可有效治疗各种类型的神经性疼痛症状,并被认为是一线治疗药物。它与电压门控钙通道的 α-2-δ 亚基结合,产生抗癫痫和镇痛作用。这已在神经性疼痛动物模型的临床前研究和不同年龄组和神经性疼痛类型的临床研究中得到证实 (Verma 等人,2014)

作用机制

  • 普瑞巴林是 α(2)δ-1 和 α(2)δ-2 钙通道亚基的强效且选择性配体。已显示它不与其他几个受体和离子通道相互作用,这表明其临床作用可能是由于与这些电压门控钙通道亚基的直接相互作用 (Li 等人,2011)

突触前抑制作用

  • 普瑞巴林对小鼠脊髓表层背角的兴奋性传递发挥突触前抑制作用。它降低了兴奋性突触后电流的幅度并抑制了微型 EPSC 的频率,表明其在疼痛调节中的作用 (Matsuzawa 等人,2014)

对腹侧中脑多巴胺能神经元的影响

  • 普瑞巴林已被研究其对腹侧中脑多巴胺能神经元发育的影响。它可以干扰这些神经元的发生和形态发生,这些神经元对于认知、运动和行为至关重要。这对于考虑在怀孕期间使用普瑞巴林至关重要 (Alsanie 等人,2022)

在纤维肌痛中的临床应用

  • 普瑞巴林已在纤维肌痛的多重症状领域显示出具有临床意义的益处,纤维肌痛是一种慢性、使人衰弱的医疗综合征,治疗选择有限。它被认为在纤维肌痛治疗中长期使用具有成本效益和安全性 (Bhusal 等人,2016)

对遗传物质的影响

  • 一项体外研究表明,治疗剂量的普瑞巴林表现出剂量依赖性的细胞遗传学活性,增加了正常人淋巴细胞培养物中的姐妹染色体交换 (SCE) 频率并降低了增殖率指数 (PRI) 水平。这凸显了进一步研究其对遗传物质影响的必要性 (Dermitzoglou 等人,2013)

脊髓损伤中的神经保护

  • 普瑞巴林已被用作大鼠脊髓损伤后的神经保护剂,在临床指标和实验室检查方面显示出疗效。它减少了 caspase-3 和磷酸化 p38 MAPK 的产生,并减少了星形胶质细胞的增殖,表明了在中枢神经系统创伤后进行神经保护的潜在方法 (Ha 等人,2011)

安全和危害

Pregabalin may cause blurred vision, double vision, clumsiness, unsteadiness, dizziness, drowsiness, or trouble with thinking . Serious side effects may include angioedema, drug misuse, and an increased suicide risk . When pregabalin is taken at high doses over a long period of time, addiction may occur .

未来方向

Pregabalin Arenacarbil was approved by the US FDA in 2019 . It is widely employed in the treatment of a variety of pain conditions . Future research may focus on the wider functional roles of α2δ subunits and the contributions that Pregabalin Arenacarbil might play in affecting physiological and pathophysiological processes .

属性

IUPAC Name

(3S)-5-methyl-3-[[[(1R)-1-(2-methylpropanoyloxy)ethoxy]carbonylamino]methyl]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO6/c1-9(2)6-12(7-13(17)18)8-16-15(20)22-11(5)21-14(19)10(3)4/h9-12H,6-8H2,1-5H3,(H,16,20)(H,17,18)/t11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDHZNJWFIYERIF-NEPJUHHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)O)CNC(=O)OC(C)OC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](OC(=O)C(C)C)OC(=O)NC[C@@H](CC(C)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pregabalin arenacarbil

CAS RN

1174748-30-1
Record name Pregabalin arenacarbil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1174748301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PREGABALIN ARENACARBIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JNY093NZ79
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of (41) (270 mg, 0.663 mmol) in ethanol (20 mL) was stirred with 10% Pd on carbon (11 mg) in a 50 mL round-bottomed flask under an atmosphere of hydrogen gas (balloon). The reaction was judged complete in 30 min. (monitoring by TLC and LC/MS). The mixture was filtered through a pad of Celite, and the solvent removed in vacuo to afford the title compound (33) as a mixture of two diastereomers (177 mg, 84%). 1H—NMR (CDCl3, 400 MHz): δ 0.89 (m, 6H), 1.16 (m, 8H), 1.46 (d, 3H), 1.66 (m, 1H), 2.11-2.36 (m, 3H), 2.52 (m, 1H), 3.11 (m, 1H), 3.27 (m, 1H), 5.08 (t, 1H), 6.77 (m, 1H). MS (ESI) m/z 316.20 (M−H−).
Name
( 41 )
Quantity
270 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
11 mg
Type
catalyst
Reaction Step One
Name
title compound ( 33 )

Synthesis routes and methods II

Procedure details

To a stirred suspension of pregabalin (2) (150 mg, 0.94 mmol) in anhydrous dichloromethane (10 mL) at 0° C. was added triethylamine (0.26 mL, 1.88 mmol) and trimethylchlorosilane (0.24 mL, 1.88 mmol). After stirring for 15 min at 0° C., a solution of α-isobutanoyloxyethyl-p-nitrophenyl carbonate (111) (267 mg, 0.94 mmol) in dichloromethane (3 mL) was added. The resulting mixture was stirred at room temperature for 1.5 h. The reaction mixture was acidified with citric acid and extracted with dichloromethane. The combined organic extracts were washed with brine and dried over Na2SO4. After filtration and evaporation, the crude product was purified by silica gel chromatography, eluting first with dichloromethane to remove nitrophenol, then with 30% ethyl acetate in dichloromethane to afford 130 mg (48%) of the title compound as a mixture of two diastereomers. 1H-NMR (CDCl3, 400 MHz): δ 0.90 (m, 6H), 1.70 (m, 8H), 1.46 (d, J=5.6 Hz, 3H), 1.66 (1H, m), 2.15 (m, 1H), 2.33 (m, 2H), 2.53 (m, 1H), 3.12 (m, 1H), 3.29 (m, 1H), 5.08 (t, J=6.0 Hz, 1H), 6.79 (m, 1H).
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.26 mL
Type
reactant
Reaction Step Two
Quantity
0.24 mL
Type
reactant
Reaction Step Two
Name
α-isobutanoyloxyethyl-p-nitrophenyl carbonate
Quantity
267 mg
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
title compound
Yield
48%

Synthesis routes and methods III

Procedure details

Name
CC(C)CC(CNC(=O)OC(C)OC(=O)C(C)C)CC(=O)OCc1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)CC(CNC(=O)OC(C)OC(=O)C(C)C)CC(=O)O

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pregabalin arenacarbil
Reactant of Route 2
Reactant of Route 2
Pregabalin arenacarbil
Reactant of Route 3
Pregabalin arenacarbil
Reactant of Route 4
Reactant of Route 4
Pregabalin arenacarbil
Reactant of Route 5
Pregabalin arenacarbil
Reactant of Route 6
Pregabalin arenacarbil

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。